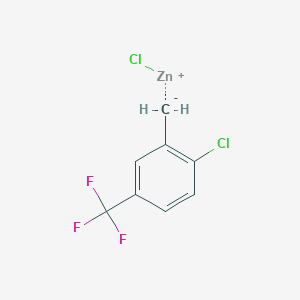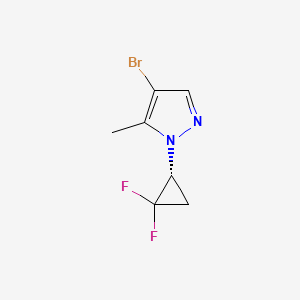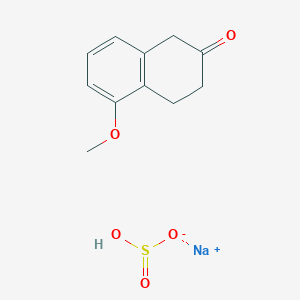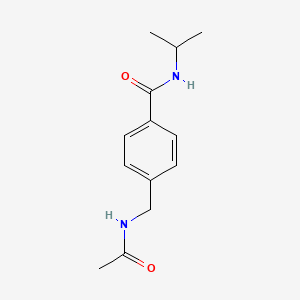
4-(Acetamidomethyl)-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetamidomethyl)-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamidomethyl group attached to the benzene ring and an isopropyl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetamidomethyl)-N-isopropylbenzamide typically involves the reaction of 4-(chloromethyl)benzamide with isopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(Acetamidomethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-(Acetamidomethyl)-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(Acetamidomethyl)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl group can enhance the compound’s binding affinity by increasing hydrophobic interactions with the target protein. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
4-(Acetamidomethyl)-N-isopropylbenzamide can be compared with other benzamide derivatives, such as:
4-(Chloromethyl)-N-isopropylbenzamide: Similar structure but with a chlorine atom instead of the acetamidomethyl group.
4-(Acetamidomethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of the isopropyl group.
4-(Acetamidomethyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of the isopropyl group.
Uniqueness: The presence of both the acetamidomethyl and isopropyl groups in this compound provides a unique combination of hydrogen bonding and hydrophobic interactions, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
4-(acetamidomethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
InChI 键 |
KFGWSNCPYSGWGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


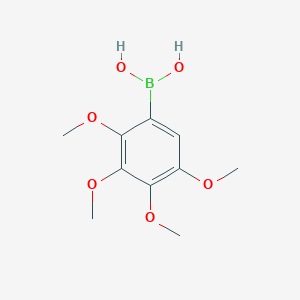

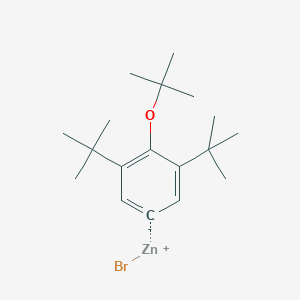

![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
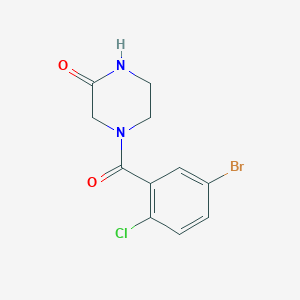
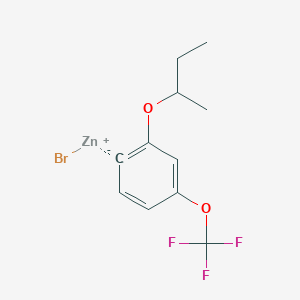
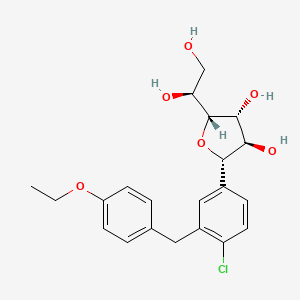
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
